molecular formula C15H19F3N2O3 B125752 5-hydroxyflecainide CAS No. 83526-33-4

5-hydroxyflecainide

Cat. No.: B125752
CAS No.: 83526-33-4
M. Wt: 332.32 g/mol
InChI Key: FVJPPEWHZCSTAC-UHFFFAOYSA-N
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Description

5-hydroxyflecainide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a hydroxy group, a piperidinylmethyl group, and a trifluoroethoxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxyflecainide typically involves multiple steps, including the formation of the benzamide core, introduction of the hydroxy group, and subsequent substitution with the piperidinylmethyl and trifluoroethoxy groups. Commonly used reagents and conditions include:

    Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using a hydroxylating agent such as phenol or a hydroxylating reagent.

    Substitution with Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through nucleophilic substitution using a piperidine derivative and a suitable leaving group.

    Substitution with Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution using a trifluoroethanol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-hydroxyflecainide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidinylmethyl and trifluoroethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxyflecainide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding interactions, while the piperidinylmethyl and trifluoroethoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-N-(2-piperidinylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    5-Hydroxy-N-(2-piperidinylmethyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

    5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with an aniline core instead of a benzamide core.

Uniqueness

The presence of the trifluoroethoxy group in 5-hydroxyflecainide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical activities.

Properties

IUPAC Name

5-hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJPPEWHZCSTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003518
Record name 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83526-33-4
Record name 5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083526334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLECAINIDE META-O-DEALKYLATED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6RB757PWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude product from Example 6 is mixed with 0.3 g of platinum oxide in 250 ml of glacial acetic acid. The mixture is reduced with hydrogen gas in a Parr apparatus. The catalyst is removed by filtration and the filtrate is evaporated to provide a solid residue. This product, 5-hydroxy-N-(2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide acetate, is dissolved in water and the aqueous solution is basified with sodium bicarbonate solution. The water solution is then extracted with a large volume of dichloromethane and the dichloromethane extracts are dried over magnesium sulfate. The magnesium sulfate is removed by filtration and the solvent is evaporated to provide a solid product. The product is recrystallized from toluene, treated with charcoal, filtered and rinsed with a toluene-hexane mixture. Another recrystallization from a 1:1 mixture of toluene and hexane provides tan needles of 5-hydroxy-2-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide, m.p. 134°-137° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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